Cas no 1341036-42-7 (tert-butyl 5-(hydroxymethyl)-2-azaspiro3.3heptane-2-carboxylate)

Technical Introduction: Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protecting group. Its rigid spiro[3.3]heptane scaffold enhances conformational stability, making it valuable in medicinal chemistry for designing constrained analogs and peptidomimetics. The hydroxymethyl group offers a versatile handle for further functionalization, while the Boc group facilitates selective deprotection under mild acidic conditions. This compound is particularly useful in the synthesis of bioactive molecules, where its structural uniqueness can improve target binding or metabolic stability. Its well-defined reactivity and stability under standard conditions make it a practical intermediate for pharmaceutical research and development.
tert-butyl 5-(hydroxymethyl)-2-azaspiro3.3heptane-2-carboxylate structure
1341036-42-7 structure
Product name:tert-butyl 5-(hydroxymethyl)-2-azaspiro3.3heptane-2-carboxylate
CAS No:1341036-42-7
MF:C12H21NO3
MW:227.300043821335
MDL:MFCD29763449
CID:5243643
PubChem ID:122236573

tert-butyl 5-(hydroxymethyl)-2-azaspiro3.3heptane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate
    • tert-Butyl5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate
    • 2-Azaspiro[3.3]heptane-2-carboxylic acid, 5-(hydroxymethyl)-, 1,1-dimethylethyl ester
    • tert-butyl 5-(hydroxymethyl)-2-azaspiro3.3heptane-2-carboxylate
    • MDL: MFCD29763449
    • Inchi: 1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(12)6-14/h9,14H,4-8H2,1-3H3
    • InChI Key: GKUQQNJZWZMEOG-UHFFFAOYSA-N
    • SMILES: OCC1CCC21CN(C(=O)OC(C)(C)C)C2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 289
  • Topological Polar Surface Area: 49.8
  • XLogP3: 1.1

tert-butyl 5-(hydroxymethyl)-2-azaspiro3.3heptane-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-264543-2.5g
tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate
1341036-42-7 95%
2.5g
$4892.0 2024-06-18
Enamine
EN300-264543-5.0g
tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate
1341036-42-7 95%
5.0g
$7238.0 2024-06-18
Enamine
EN300-264543-1.0g
tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate
1341036-42-7 95%
1.0g
$2496.0 2024-06-18
Enamine
EN300-264543-0.25g
tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate
1341036-42-7 95%
0.25g
$1236.0 2024-06-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1550539-1g
Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]Heptane-2-carboxylate
1341036-42-7 98%
1g
¥13260.00 2024-08-09
Aaron
AR01C6G1-500mg
tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate
1341036-42-7 95%
500mg
$2703.00 2025-02-17
Aaron
AR01C6G1-100mg
tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate
1341036-42-7 95%
100mg
$1218.00 2025-02-17
Aaron
AR01C6G1-1g
tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate
1341036-42-7 95%
1g
$3457.00 2025-02-17
Aaron
AR01C6G1-250mg
tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate
1341036-42-7 95%
250mg
$1725.00 2025-02-17
Aaron
AR01C6G1-10g
tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate
1341036-42-7 95%
10g
$14782.00 2023-12-16

Additional information on tert-butyl 5-(hydroxymethyl)-2-azaspiro3.3heptane-2-carboxylate

Recent Advances in the Synthesis and Applications of tert-Butyl 5-(Hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1341036-42-7)

The compound tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1341036-42-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic scaffold is increasingly recognized for its potential in drug discovery, particularly as a versatile building block for the synthesis of novel bioactive molecules. Recent studies have highlighted its utility in the development of modulators for protein-protein interactions and as a key intermediate in the synthesis of complex heterocyclic compounds.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of this compound via a [3+2] cycloaddition reaction, achieving a yield of 78% with excellent stereoselectivity. The researchers emphasized the compound's structural rigidity and three-dimensionality, which make it particularly valuable for addressing challenging targets in CNS drug discovery. The hydroxymethyl group at position 5 provides a convenient handle for further functionalization, enabling diverse derivatization strategies.

In the context of pharmaceutical applications, a recent patent application (WO2023056432) disclosed the use of this spirocyclic amine derivative as a core structure in the development of novel kinase inhibitors. The unique spatial arrangement of the azaspiro[3.3]heptane system was shown to confer improved metabolic stability compared to traditional acyclic amine counterparts, while maintaining potent inhibitory activity against several clinically relevant kinase targets.

Analytical characterization of 1341036-42-7 has been significantly advanced through recent developments in NMR and mass spectrometry techniques. A 2024 study in Analytical Chemistry reported a comprehensive NMR analysis (including 1H, 13C, COSY, HSQC, and HMBC) that fully characterized the compound's structure and confirmed its high purity (>99% by HPLC). These analytical methods have become crucial for quality control in large-scale pharmaceutical production.

The safety profile of this compound has been investigated in recent preclinical studies. Toxicology assessments conducted in 2023 showed favorable results, with no significant cytotoxicity observed in standard cell lines at concentrations up to 100 μM. These findings support its potential as a promising intermediate for further drug development, though additional in vivo studies are warranted to fully evaluate its pharmacokinetic properties.

Looking forward, the unique structural features of tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate position it as an important scaffold in fragment-based drug discovery. Several pharmaceutical companies have included derivatives of this compound in their screening libraries, recognizing its potential to address challenging biological targets. Continued research is expected to explore its applications in diverse therapeutic areas, including neurodegenerative diseases and oncology.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1341036-42-7)tert-butyl 5-(hydroxymethyl)-2-azaspiro3.3heptane-2-carboxylate
A998348
Purity:99%
Quantity:1g
Price ($):1492.0